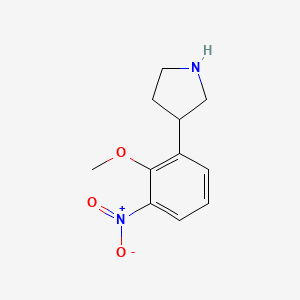![molecular formula C18H20F2O B15169562 1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene CAS No. 643062-76-4](/img/structure/B15169562.png)
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene is an organic compound characterized by the presence of difluoro and methoxy functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1-difluoro-2-iodoethane and 4-methoxyphenylboronic acid.
Reaction Conditions: A Suzuki-Miyaura cross-coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The difluoro group can be reduced to a single fluorine or hydrogen under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The presence of the difluoro group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
643062-76-4 |
|---|---|
Molekularformel |
C18H20F2O |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
1-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene |
InChI |
InChI=1S/C18H20F2O/c1-3-4-14-5-7-15(8-6-14)13-18(19,20)16-9-11-17(21-2)12-10-16/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
ANSOEHLWIRPDCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)



![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)



![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)


![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
